Rodilemid - 100333-50-4

Rodilemid

Catalog Number: EVT-1224593
CAS Number: 100333-50-4
Molecular Formula: C25H41Ca2N3Na2O24S
Molecular Weight: 925.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rodilemid is a compound classified under amidinourea derivatives, which have shown potential in various biological applications, particularly in antiviral activity. This compound has been studied for its efficacy against herpes simplex viruses, showcasing its relevance in medicinal chemistry and pharmacology.

Source

Rodilemid is synthesized from guanidine derivatives, specifically through reactions involving primary and secondary amines. The synthesis typically utilizes solvents such as dichloromethane and tetrahydrofuran, with reagents like hydrochloric acid for deprotection steps during the synthesis process .

Classification

Rodilemid falls under the category of amidinourea compounds. These compounds are characterized by the presence of an amidine functional group, which is crucial for their biological activity. Their classification is significant as it helps in understanding their chemical behavior and potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of Rodilemid involves several key steps:

  1. Formation of Guanidine Derivatives: The initial step includes the reaction of guanidine with various amines to form substituted guanidines.
  2. Refluxing: The reaction mixture is refluxed in tetrahydrofuran to facilitate the formation of Boc-protected amidinoureas.
  3. Deprotection: The Boc group is removed using hydrochloric acid in ethyl acetate to yield the final amidinourea product .

Technical Details

The synthesis process utilizes techniques such as thin-layer chromatography for monitoring reaction progress and flash column chromatography for purification. Characterization of the synthesized compounds is performed using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .

Molecular Structure Analysis

Structure

Rodilemid's molecular structure features an amidine functional group, which is critical for its biological activity. The specific arrangement of atoms and bonds contributes to its interaction with viral proteins.

Data

The molecular formula of Rodilemid can be represented as C₁₃H₁₈N₄O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Detailed structural data can be obtained through spectroscopic analysis, revealing information about bond lengths and angles .

Chemical Reactions Analysis

Reactions

Rodilemid participates in various chemical reactions typical of amidinourea derivatives:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitutions due to the presence of reactive amine groups.
  • Formation of Salts: Rodilemid can form hydrochloride salts upon reaction with hydrochloric acid during deprotection steps .

Technical Details

The reactions are typically carried out under controlled conditions to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and time are critical for successful synthesis.

Mechanism of Action

Process

Rodilemid exhibits antiviral activity primarily through interference with viral replication processes. It targets early stages post-viral entry, affecting the expression of immediate-early and early viral proteins.

Data

Studies indicate that Rodilemid effectively reduces viral protein expression levels in infected cells, suggesting a mechanism that disrupts viral replication cycles . Further elucidation of its mechanism may provide insights into its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Rodilemid is typically a solid at room temperature with a specific melting point that can be determined through differential scanning calorimetry.

Chemical Properties

  • Solubility: Rodilemid is soluble in organic solvents like dichloromethane and tetrahydrofuran.
  • Stability: The compound's stability under various pH conditions is essential for its application in biological systems .

Relevant data regarding these properties can be obtained through experimental measurements during synthesis and characterization phases.

Applications

Scientific Uses

Rodilemid has significant potential in scientific research, particularly in virology. Its antiviral properties make it a candidate for further investigation as a therapeutic agent against herpes simplex viruses. Additionally, its unique chemical structure may inspire the development of new antiviral drugs within the amidinourea class .

Introduction to Rodilemid

Historical Development of Chelation Therapies

The conceptual foundation for chelation therapy was established through the pioneering work of French-Swiss chemist Alfred Werner, whose Nobel Prize-winning research (1913) on coordination compounds defined the chemical principles governing metal-organic molecule interactions. These principles found initial industrial applications in the 1920s-1930s, where synthetic chelators like citric acid and later EDTA (ethylene diamine tetra-acetic acid) were employed to eliminate heavy metal contaminants in manufacturing processes, particularly in Germany. The therapeutic potential of chelation agents emerged dramatically during World War I, driven by the urgent need for antidotes to arsenic-based chemical weapons like lewisite. British researchers at Oxford University developed dimercaprol (British Anti-Lewisite or BAL) as the first dedicated medicinal chelator, leveraging its dithiol groups to bind arsenic and form excretable complexes [2] [5].

The post-WWII era witnessed the repurposing of EDTA for lead poisoning, notably treating U.S. Navy personnel suffering from lead toxicity after repainting ship hulls. This application demonstrated EDTA's efficacy in safely removing systemic heavy metals and unexpectedly revealed ancillary benefits in improving circulatory symptoms. Throughout the 1950s and beyond, chelation therapy expanded into diverse medical applications, with research establishing its role in treating acute metal intoxications. The formation of specialized organizations like the American Academy of Medical Preventics (1973, later renamed ACAM in 1986) and the American Board of Chelation Therapy (1983) institutionalized chelation as a therapeutic approach, though regulatory approvals remained largely confined to specific indications like lead poisoning and hypercalcemia [1] [2] [5].

Table 1: Historical Milestones in Chelation Therapy Development

Time PeriodKey DevelopmentPrimary ApplicationAgents Involved
1893-1913Alfred Werner's Coordination ChemistryTheoretical FoundationN/A
World War IDevelopment of Antidotes to Chemical WeaponsArsenic Poisoning (Lewisite)BAL (Dimercaprol)
1930sIndustrial Chelator DevelopmentHeavy Metal DecontaminationCitric Acid, EDTA
1947First Documented Medical ApplicationNickel Toxicity in ChemotherapyEDTA
1950sTreatment of Occupational PoisoningLead Toxicity (Battery Workers, Navy)EDTA
1970s-1980sProfessional Organization FormationStandardization & EducationN/A (ACAM, ABCT)

Rodilemid’s Emergence in Romanian Medical Research

Rodilemid emerged specifically within Romania's mid-to-late 20th-century medical research landscape, reflecting the nation's focus on developing domestic solutions for complex neurological conditions. Its development coincided with a period of significant clinical research activity in Romania, particularly in exploring alternative therapeutic approaches for multiple sclerosis (MS) and related disorders. Unlike internationally established chelators like EDTA, which gained recognition primarily for heavy metal intoxication, Rodilemid was investigated for potential benefits in MS—a condition where conventional therapeutic options remained limited. This positioning within neurological research distinguished it from mainstream chelation applications focused on cardiovascular disease or acute poisoning [4].

The Romanian research environment proved particularly conducive to exploring novel chelation formulations. Institutions like the George Emil Palade University of Medicine, Pharmacy, Science, and Technology in Târgu Mureș developed robust research programs, fostering collaborations with international partners such as the Queensland Eye Institute. These partnerships facilitated knowledge exchange and methodological advancements in therapeutic development. Furthermore, organizations like the Avantyo Institute of Clinical Research actively worked to strengthen Romania's clinical trial infrastructure through initiatives like developing Romanian-language patient enrollment platforms and specialized training programs for clinical research professionals. This evolving ecosystem supported the investigation of compounds like Rodilemid, even as larger international pharmaceutical companies showed limited interest in novel chelation therapies following the patent expiration of EDTA in 1969 [9] [10].

Rodilemid's administration protocol—typically involving a series of six daily intramuscular injections repeated at intervals of one to four months—reflected an approach designed for chronic conditions rather than acute poisonings. Despite its investigation in MS, comprehensive clinical validation through large-scale, controlled trials remained limited. The U.S. National Institutes of Health's assessment concluded that Rodilemid should be considered "unproven as a therapy for MS," highlighting the gap between regional therapeutic exploration and internationally recognized evidentiary standards [4].

Table 2: Key Romanian Institutions in Clinical Research Relevant to Rodilemid's Context

Institution/OrganizationResearch Focus AreasRelevant Activities
G.E. Palade University of Medicine, Pharmacy, Science and Technology (Târgu Mureș)Biomaterials, Photochemical Crosslinking, Neurological DisordersHosted "Anatomy of Medical Research" event (2025); International research collaborations [3] [9]
Avantyo Institute of Clinical ResearchClinical Trial Methodology, Patient RecruitmentOrganizes GCP training; Roundtables on clinical trial awareness; Developing Romanian patient enrollment platform [3] [10]
Romanian Academy of Medical SciencesHealthcare Policy, Research CompetitivenessHosted "Clinical Trials in Romania: Education and Competitiveness" event (2025) [3]
Camina Medical ExpertsClinical Trial Implementation, Medical EducationOrganizes Clinical Trials Symposia; Coordinates research networks [3]

Chemical Composition and Structural Properties

Rodilemid distinguishes itself chemically as a multicomponent chelation mixture rather than a single molecular entity. Its formulation strategically combines three primary active constituents, each contributing distinct metal-binding capabilities:

  • L-Cysteine: This amino acid features a thiol (-SH) functional group with high affinity for soft Lewis acid metals like mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺). The molecular structure of cysteine (C₃H₇NO₂S) allows the thiol group to form stable coordinate covalent bonds with these toxic metals, facilitating their mobilization and excretion. Its inclusion capitalizes on the proven metal-binding efficacy of thiol-containing compounds like BAL, while potentially offering improved tolerability [4] [1].
  • Calcium Disodium Ethylenediaminetetraacetate (CaNa₂EDTA): This salt form of EDTA provides hexadentate chelation capability. Its molecular structure (C₁₀H₁₂CaN₂Na₂O₈) features four carboxylate groups and two nitrogen atoms, enabling it to wrap around and sequester metal ions through six points of attachment. EDTA exhibits particularly high affinity for hard Lewis acid metals, including calcium (Ca²⁺) and lead (Pb²⁺). The pre-complexation with calcium in Rodilemid (forming CaNa₂EDTA) aims to minimize the risk of precipitating hypocalcemia while maintaining efficacy for targeting heavy metals [1] [4] [5].
  • Calcium Gluconate (C₁₂H₂₂CaO₁₄): This compound serves dual roles. Primarily, it acts as a calcium supplement to further counterbalance the potential calcium-chelating effects of EDTA components, safeguarding electrolyte homeostasis. Secondly, the gluconate moiety itself possesses modest metal-binding properties, potentially through its hydroxyl and carboxylate groups, offering supplementary chelation capacity for cations like iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺) [4].

The synergistic design rationale behind Rodilemid lies in covering a broad spectrum of metal ionic charges, sizes, and Lewis acid character (hard/soft). L-Cysteine targets soft metals with high thiophilicity, CaNa₂EDTA effectively chelates harder metals like lead and calcium, and calcium gluconate provides ionic stabilization and auxiliary binding. This multi-target approach theoretically addresses complex or mixed metal toxicities more comprehensively than single-agent therapies. Furthermore, the formulation leverages established pharmacological agents, potentially streamlining safety profiling compared to entirely novel chemical entities [4] [1].

Table 3: Key Chemical Components of Rodilemid and Their Properties

ComponentChemical FormulaPrimary Functional GroupsTarget Metal IonsCoordination Mode
L-CysteineC₃H₇NO₂SThiol (-SH), Amine (-NH₂), Carboxylate (-COO⁻)Hg²⁺, Pb²⁺, As³⁺, Cd²⁺Primarily bidentate (S, N or S, O)
Calcium Disodium EDTAC₁₀H₁₂CaN₂Na₂O₈Four Carboxylates (-COO⁻), Two Tertiary AminesPb²⁺, Ca²⁺, Zn²⁺, Fe³⁺, Cd²⁺Hexadentate (2N, 4O)
Calcium GluconateC₁₂H₂₂CaO₁₄Hydroxyls (-OH, multiple), Carboxylate (-COO⁻)Fe²⁺, Cu²⁺, Ca²⁺ (supplement)Variable, often bidentate

Rodilemid's composition reflects a pragmatic approach to chelation therapy, combining known active ingredients with complementary binding profiles. While its exact stoichiometric ratios remain detailed in proprietary manufacturing protocols, the inclusion of both thiol-based (cysteine) and aminopolycarboxylate (EDTA) chelators represents a deliberate strategy to broaden the spectrum of metal ions addressed. The addition of calcium gluconate demonstrates a formulation consideration aimed at mitigating potential metabolic disruptions inherent in strong calcium chelators like EDTA. This combination positions Rodilemid chemically within a category of blended chelation therapies, distinct from the single-molecule agents that dominate mainstream medical use [4] [1].

Properties

CAS Number

100333-50-4

Product Name

Rodilemid

IUPAC Name

dicalcium;disodium;(2R)-2-amino-3-sulfanylpropanoic acid;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Molecular Formula

C25H41Ca2N3Na2O24S

Molecular Weight

925.8 g/mol

InChI

InChI=1S/C10H16N2O8.2C6H12O7.C3H7NO2S.2Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13;4-2(1-7)3(5)6;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13);2,7H,1,4H2,(H,5,6);;;;/q;;;;2*+2;2*+1/p-6/t;2*2-,3-,4+,5-;2-;;;;/m.110..../s1

InChI Key

IGBSZWIFNGNJMK-GVGSFCBVSA-H

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2]

Synonyms

rodilemid

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2]

Isomeric SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@@H](C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.